molecular formula C14H11BrN2OS2 B11127230 6-bromo-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide

6-bromo-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11127230
M. Wt: 367.3 g/mol
InChI Key: JQUIESXPHAQOLM-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that features a benzothiophene core substituted with a bromine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Bromination of Benzothiophene: The starting material, benzothiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 6-bromobenzothiophene.

    Carboxylation: The brominated benzothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base such as potassium carbonate, to form 6-bromo-1-benzothiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 2-(1,3-thiazol-2-yl)ethylamine in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Amidation and Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzothiophenes can be obtained.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Hydrolysis Products: 6-bromo-1-benzothiophene-2-carboxylic acid and 2-(1,3-thiazol-2-yl)ethylamine.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has indicated potential antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzothiophene core can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide
  • 6-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide
  • 6-iodo-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide

Uniqueness

Compared to its analogs, 6-bromo-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in a wider range of substitution reactions. Additionally, the electronic properties of the bromine atom can influence the compound’s interaction with biological targets, potentially enhancing its therapeutic efficacy.

Properties

Molecular Formula

C14H11BrN2OS2

Molecular Weight

367.3 g/mol

IUPAC Name

6-bromo-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H11BrN2OS2/c15-10-2-1-9-7-12(20-11(9)8-10)14(18)17-4-3-13-16-5-6-19-13/h1-2,5-8H,3-4H2,(H,17,18)

InChI Key

JQUIESXPHAQOLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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